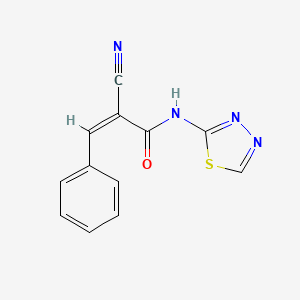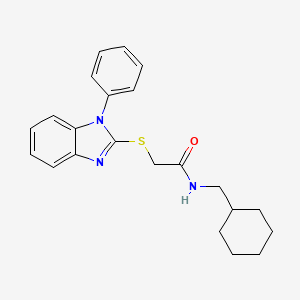![molecular formula C23H16ClIN2O2 B7466908 (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is found on the surface of immune cells and plays a key role in regulating the immune response. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The adenosine A2A receptor is found on the surface of immune cells, including T cells and natural killer cells. When activated, this receptor inhibits the activity of these immune cells and promotes the production of regulatory T cells, which suppress the immune response. (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide works by binding to the adenosine A2A receptor and blocking its activity, which helps to activate the immune system and promote anti-tumor immunity.
Biochemical and physiological effects:
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects, including:
- Activation of the immune system: By blocking the adenosine A2A receptor, (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide helps to activate the immune system and promote anti-tumor immunity.
- Inhibition of tumor growth: (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other therapies.
- Reduction of regulatory T cells: (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to reduce the number of regulatory T cells, which suppress the immune response and promote tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several potential future directions for the research and development of (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide, including:
- Combination therapies: (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has shown promising results in combination with other therapies, such as anti-PD-1 antibodies. Further research is needed to identify the optimal combination therapies for different types of cancer.
- Biomarker identification: (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide may be more effective in certain types of cancer or in patients with specific biomarkers. Further research is needed to identify these biomarkers and develop personalized treatment strategies.
- Clinical trials: (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Further research is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide involves several steps, starting with the reaction of 3-chloroanisole with benzaldehyde to form 4-(3-chlorophenyl)-benzaldehyde. This compound is then reacted with malononitrile to form 4-(3-chlorophenyl)-3-cyanoacrolein. The final step involves the reaction of 4-(3-chlorophenyl)-3-cyanoacrolein with 2-iodoaniline to form (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other therapies. It works by blocking the adenosine A2A receptor, which is known to suppress the immune response and promote tumor growth. By inhibiting this receptor, (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide helps to activate the immune system and promote anti-tumor immunity.
Propriétés
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O2/c24-19-5-3-4-17(13-19)15-29-20-10-8-16(9-11-20)12-18(14-26)23(28)27-22-7-2-1-6-21(22)25/h1-13H,15H2,(H,27,28)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNIAFRUXHMNPT-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

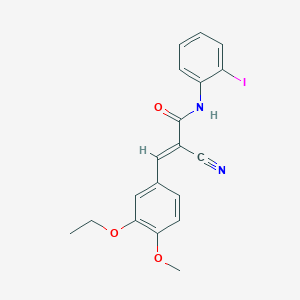
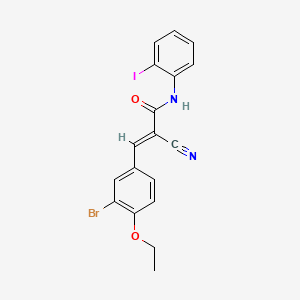
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)
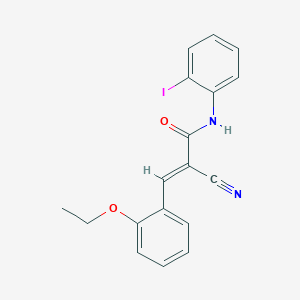

![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)
